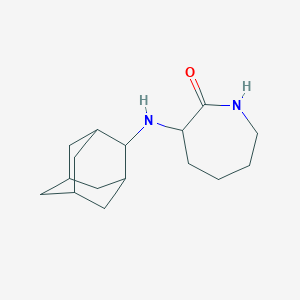![molecular formula C24H22N4O B4889561 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMB is a benzimidazole derivative that has two benzimidazole rings connected by a 1,2-propanediyl linker.
作用機序
The mechanism of action of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole can bind to metal ions such as copper, zinc, and iron, forming a complex that can generate ROS. The ROS can then induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have antimicrobial activity against a range of bacteria and fungi. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have neuroprotective effects, which may be due to its ability to chelate metal ions and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole in lab experiments is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for detecting metal ions in complex biological samples. However, one limitation of using 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole is its potential toxicity towards cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole does not have adverse effects on cell viability.
将来の方向性
There are several future directions for research on 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole. One area of interest is the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based probes for the detection of metal ions in vivo. This could have applications in the diagnosis and treatment of metal-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based anticancer agents with improved selectivity and potency. Finally, there is potential for the development of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole-based antimicrobial agents for use in the treatment of bacterial and fungal infections.
合成法
The synthesis of 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole involves the reaction of 4-methoxyphenylacetic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then reacted with 1,2-dibromoethane to obtain 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole. The purity of the compound can be increased by recrystallization or column chromatography.
科学的研究の応用
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.
2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been studied for its potential as an anticancer agent. Studies have shown that 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
特性
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-29-18-12-10-16(11-13-18)14-17(24-27-21-8-4-5-9-22(21)28-24)15-23-25-19-6-2-3-7-20(19)26-23/h2-13,17H,14-15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSUUCHCBXITSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[3-(4-methoxyphenyl)propane-1,2-diyl]bis(1H-benzimidazole) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)



![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)
